

In-Depth Technical Guide: Characterization of CAS Number 159503-24-9

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Compound of Interest

Compound Name: Methyl 4-(3-aminophenyl)benzoate

Cat. No.: B064140

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 159503-24-9 is **Methyl 4-(3-aminophenyl)benzoate**, a biphenyl derivative with the molecular formula $C_{14}H_{13}NO_2$. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure, featuring a methyl ester and an amino group on separate phenyl rings, offers versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral characterization, and a discussion of its known applications and biological relevance.

Physicochemical Properties

Methyl 4-(3-aminophenyl)benzoate is a solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[1][2]
Molecular Weight	227.26 g/mol	[1]
Appearance	Solid	[1]
Melting Point	149-151 °C	
Boiling Point	411.8 °C at 760 mmHg (Predicted)	
Density	1.166 g/cm ³ (Predicted)	
Solubility	Information not available	
InChI Key	VXTVRZIUOJSIIN- UHFFFAOYSA-N	
SMILES	COC(=O)C1=CC=C(C=C1)C2 =CC=CC(=C2)N	

Synthesis

The primary synthetic route to **Methyl 4-(3-aminophenyl)benzoate** is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of the biaryl C-C bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of **Methyl 4-(3-aminophenyl)benzoate** from methyl 4-bromobenzoate and 3-aminophenylboronic acid.

Materials:

- Methyl 4-bromobenzoate
- 3-Aminophenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)

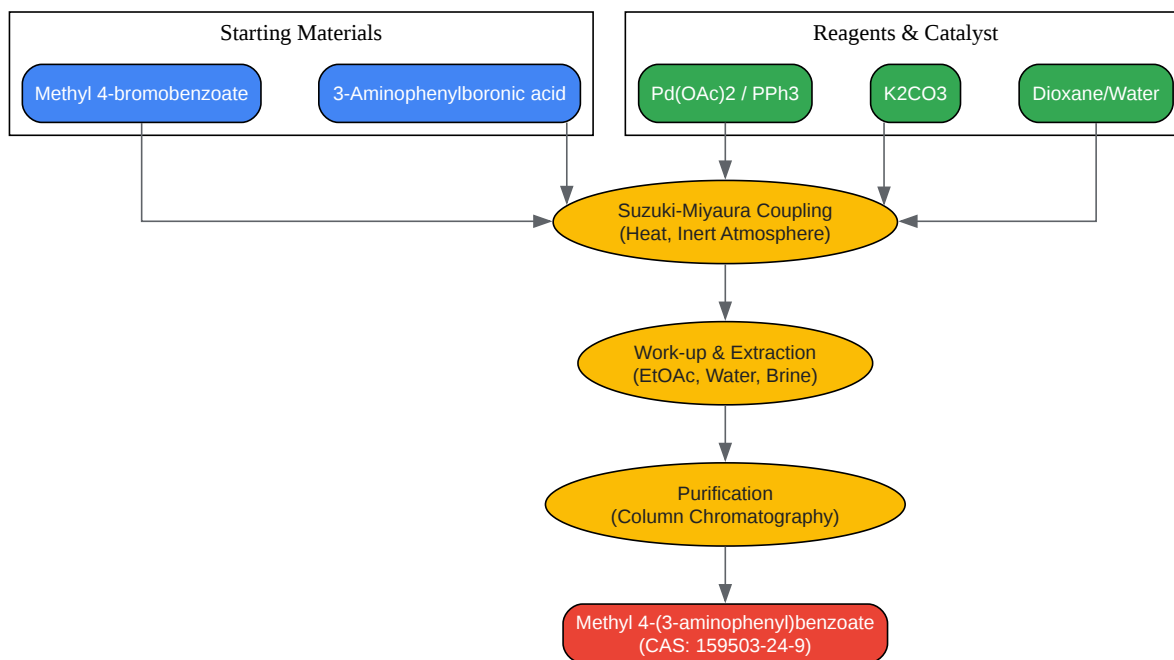
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3) or another suitable base
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromobenzoate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., $\text{Pd}(\text{OAc})_2$ (0.02 eq) and PPh_3 (0.08 eq)).
- **Solvent Addition:** Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

- Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Washing: Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **Methyl 4-(3-aminophenyl)benzoate**.

Synthesis Workflow Diagram



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Caption: Suzuki-Miyaura synthesis of **Methyl 4-(3-aminophenyl)benzoate**.

Spectroscopic Characterization

While experimental spectra for CAS 159503-24-9 are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on both aromatic rings and the methyl ester. The protons of the benzoate ring will likely appear as doublets, while the protons on the aminophenyl ring will exhibit more complex splitting patterns (triplet, doublets of doublets). The amino protons will appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 167 ppm). The aromatic carbons will resonate in the range of 115-150 ppm, and the methyl carbon of the ester will be the most upfield signal (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1720 cm⁻¹), C-O stretching (around 1280 cm⁻¹), and C=C stretching for the aromatic rings (around 1600 cm⁻¹).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 227. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 196, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 168.

Spectroscopic Data	Expected Chemical Shifts / Peaks
¹ H NMR (ppm)	~7.0-8.0 (aromatic H), ~3.9 (s, 3H, -OCH ₃), ~3.8 (br s, 2H, -NH ₂)
¹³ C NMR (ppm)	~167 (C=O), ~115-150 (aromatic C), ~52 (-OCH ₃)
IR (cm ⁻¹)	3300-3500 (N-H), ~1720 (C=O), ~1280 (C-O), ~1600 (C=C)
MS (m/z)	227 [M] ⁺ , 196 [M-OCH ₃] ⁺ , 168 [M-COOCH ₃] ⁺

Biological Activity and Applications

Methyl 4-(3-aminophenyl)benzoate is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential biological activities. While the compound itself has not been extensively studied for its biological effects, its structural motif is present in a variety of pharmacologically active compounds.

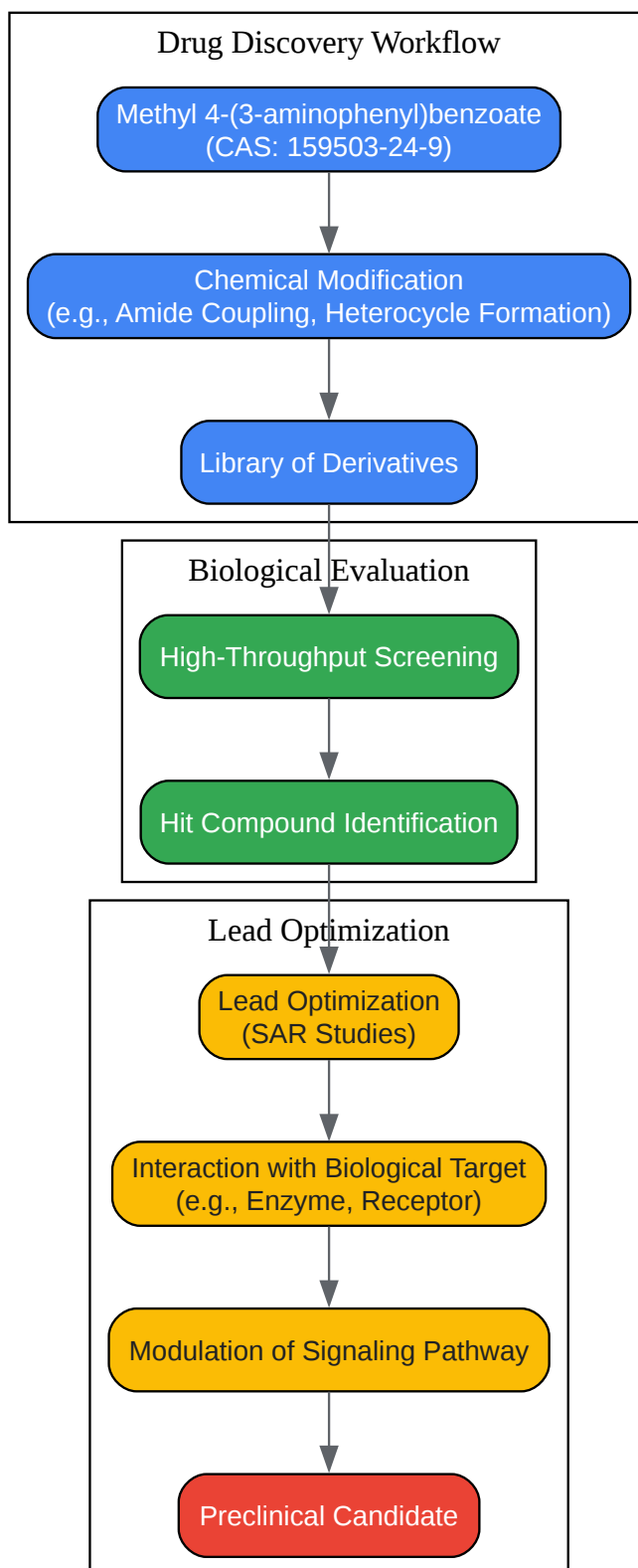
Derivatives of aminobiphenyls have been investigated for a range of therapeutic applications, including as:

- **Antitumor Agents:** The 2-(4-aminophenyl)benzothiazole scaffold, which shares structural similarities, has shown potent and selective antitumor properties in vitro and in vivo.[3][4][5] These compounds are thought to be bioactivated by cytochrome P450 enzymes to form DNA adducts in sensitive cancer cells.[5]
- **Enzyme Inhibitors:** The aminobiphenyl core is a feature in molecules designed to inhibit various enzymes.
- **Receptor Antagonists:** Substituted benzimidazoles and benzoates have been explored as angiotensin II receptor antagonists for the treatment of hypertension.[6]

The presence of the reactive amino and ester groups allows for the facile introduction of diverse functionalities, making **Methyl 4-(3-aminophenyl)benzoate** a key starting material for combinatorial chemistry and the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Potential Signaling Pathway Involvement

Given its role as a precursor to various bioactive molecules, the potential for derivatives of **Methyl 4-(3-aminophenyl)benzoate** to interact with cellular signaling pathways is significant. For instance, compounds targeting receptor tyrosine kinases often incorporate biaryl structures. The specific pathways would be dependent on the final structure of the synthesized derivative.



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Caption: Role of CAS 159503-24-9 in a typical drug discovery workflow.

Safety and Handling

Detailed toxicological data for **Methyl 4-(3-aminophenyl)benzoate** is not widely available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) is a key synthetic intermediate with significant potential in the field of medicinal chemistry and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of versatile functional groups make it an attractive starting material for the development of novel compounds. While the biological activity of the parent molecule is not well-documented, its structural framework is a common feature in a variety of biologically active agents, highlighting its importance for researchers and drug development professionals. Further investigation into the properties and applications of this compound and its derivatives is warranted.

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References

- 1. Methyl 4-(3-aminophenyl)benzoate - CAS:159503-24-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 159503-24-9|Methyl 4-(3-aminophenyl)benzoate|Methyl 4-(3-aminophenyl)benzoate|- 范德生物科技公司 [bio-fount.com]
- 3. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates [mdpi.com]
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